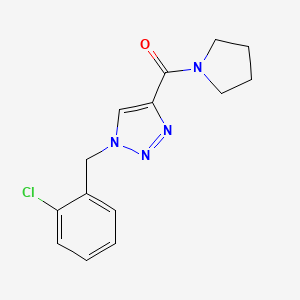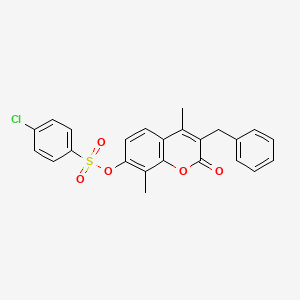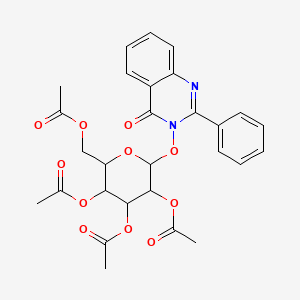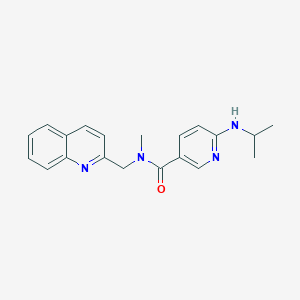![molecular formula C14H11BrN2O4 B5207182 5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)
5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'ABBP' and is a derivative of pyrimidinetrione.
作用機序
The mechanism of action of ABBP is not fully understood. However, it has been suggested that ABBP can act as a hole-transporting material due to its high electron affinity and low bandgap. ABBP can also act as an electron-accepting material due to the presence of the pyrimidinetrione moiety.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of ABBP. However, it has been observed that ABBP is non-toxic and does not cause any adverse effects on living organisms. ABBP has also been studied for its potential application in drug delivery systems due to its biocompatibility and low toxicity.
実験室実験の利点と制限
One of the primary advantages of ABBP is its high purity and stability, which makes it suitable for various lab experiments. ABBP is also relatively easy to synthesize, which makes it a cost-effective material for scientific research. However, one of the limitations of ABBP is its low solubility in common solvents, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for the research on ABBP. One of the potential applications of ABBP is in the field of organic electronics, where it can be used as a hole-transporting material in OLEDs and OSCs. ABBP can also be studied for its potential application in the field of optoelectronics due to its high electron mobility and low bandgap. Additionally, ABBP can be explored for its potential application in drug delivery systems due to its biocompatibility and low toxicity. Further research is also needed to understand the mechanism of action of ABBP and its potential applications in various fields.
Conclusion:
In conclusion, 5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of ABBP is a multi-step process that involves various reagents and catalysts. ABBP has shown promising results in various scientific research applications, including organic electronics, optoelectronics, and drug delivery systems. However, further research is needed to understand the mechanism of action of ABBP and its potential applications in various fields.
合成法
The synthesis of ABBP is a multi-step process that involves various reagents and catalysts. The initial step involves the reaction of 4-(allyloxy)-3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form 5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The reaction is then followed by purification and isolation of the product using chromatography techniques.
科学的研究の応用
ABBP has shown promising results in various scientific research applications. One of the primary applications of ABBP is in the field of organic electronics. It has been observed that ABBP can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). ABBP has also been studied for its potential application in the field of optoelectronics due to its high electron mobility and low bandgap.
特性
IUPAC Name |
5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-2-5-21-11-4-3-8(7-10(11)15)6-9-12(18)16-14(20)17-13(9)19/h2-4,6-7H,1,5H2,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEOHBSOARCPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)


![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)
![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5207157.png)


![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5207188.png)